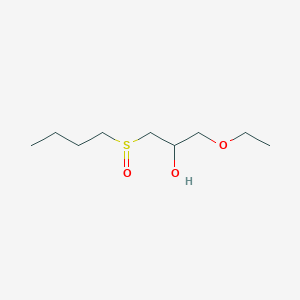![molecular formula C20H17FN4 B5122003 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)
3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole, also known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling, including B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases and B-cell malignancies.
作用机制
3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole selectively inhibits SYK, which plays a crucial role in immune cell signaling. SYK is involved in the activation of B-cells, mast cells, and macrophages, which are all important components of the immune system. By inhibiting SYK, 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole reduces the activation of these immune cells and can potentially modulate the immune response.
Biochemical and Physiological Effects:
3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole has been shown to inhibit B-cell receptor signaling and reduce the activation of B-cells in vitro. In preclinical models of B-cell malignancies, 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole has also been shown to reduce the production of inflammatory cytokines in preclinical models of autoimmune diseases.
实验室实验的优点和局限性
One advantage of 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole is its selectivity for SYK, which reduces the potential for off-target effects. However, 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
未来方向
There are several potential future directions for research on 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole. One area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. Another potential application is in the treatment of B-cell malignancies, such as lymphoma and leukemia. Additionally, 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole may have potential as a combination therapy with other drugs, such as immune checkpoint inhibitors, to enhance the immune response against cancer. Further research is needed to fully understand the potential of 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole in these areas.
In conclusion, 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole is a promising inhibitor of SYK with potential applications in the treatment of autoimmune diseases and B-cell malignancies. While further research is needed to fully understand its potential, 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole represents a promising avenue for the development of new therapies for these diseases.
合成方法
The synthesis of 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole involves several steps, starting with the reaction of 2-fluoro-3-iodobiphenyl with 1-methyl-1H-imidazole-5-carbaldehyde to form an imidazolyl biphenyl intermediate. This intermediate is then reacted with 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to form 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole.
科学研究应用
3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole has been extensively studied in preclinical models of autoimmune diseases and B-cell malignancies. In a study published in the Journal of Immunology, 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole was shown to inhibit B-cell receptor signaling and reduce the activation of B-cells in vitro. In another study published in Cancer Research, 3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole was shown to inhibit the growth of B-cell lymphoma cells in vitro and in vivo.
属性
IUPAC Name |
3-[3-(2-fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4/c1-24-14-22-12-17(24)13-25-10-9-20(23-25)16-6-4-5-15(11-16)18-7-2-3-8-19(18)21/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQHMZVAEQOSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2C=CC(=N2)C3=CC=CC(=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Fluorophenyl)phenyl]-1-[(3-methylimidazol-4-yl)methyl]pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)

![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)


![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)
